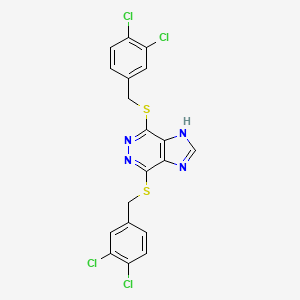
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine is a synthetic organic compound that belongs to the class of imidazo[4,5-d]pyridazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridazine derivatives with 3,4-dichlorobenzylthiol under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize yield and purity while minimizing waste and production costs.
化学反应分析
Types of Reactions
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives with different substituents. Examples include:
- 4,7-Bis((3,4-dimethylbenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- 4,7-Bis((3,4-difluorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
Uniqueness
The uniqueness of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.
属性
CAS 编号 |
3602-12-8 |
|---|---|
分子式 |
C19H12Cl4N4S2 |
分子量 |
502.3 g/mol |
IUPAC 名称 |
4,7-bis[(3,4-dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H12Cl4N4S2/c20-12-3-1-10(5-14(12)22)7-28-18-16-17(25-9-24-16)19(27-26-18)29-8-11-2-4-13(21)15(23)6-11/h1-6,9H,7-8H2,(H,24,25) |
InChI 键 |
VUXXVYNJUYORBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



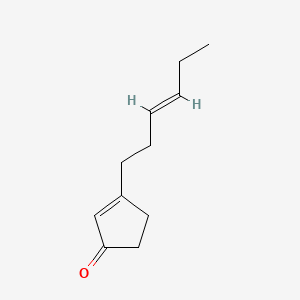
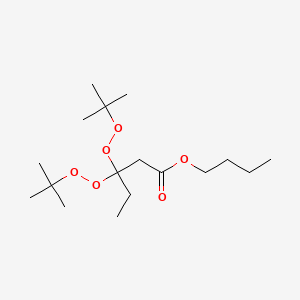


![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
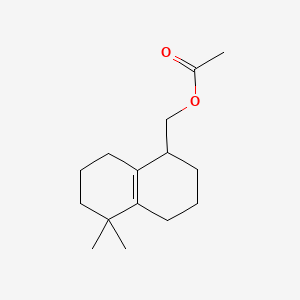

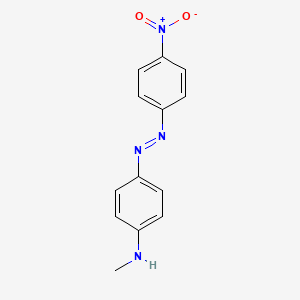




![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
